molecular formula C24H19BrFN3OS B3035503 (E)-1-[5-(4-Bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-N-[(4-fluorophenyl)methoxy]methanimine CAS No. 321998-43-0

(E)-1-[5-(4-Bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-N-[(4-fluorophenyl)methoxy]methanimine

Cat. No. B3035503
CAS RN: 321998-43-0
M. Wt: 496.4 g/mol
InChI Key: IDJHZFURQWGHAB-JFLMPSFJSA-N
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Description

(E)-1-[5-(4-Bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-N-[(4-fluorophenyl)methoxy]methanimine is a useful research compound. Its molecular formula is C24H19BrFN3OS and its molecular weight is 496.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-1-[5-(4-Bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-N-[(4-fluorophenyl)methoxy]methanimine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-[5-(4-Bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-N-[(4-fluorophenyl)methoxy]methanimine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound (E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-fluorophenyl)methoxy]amine, also known as (E)-1-[5-(4-Bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-N-[(4-fluorophenyl)methoxy]methanimine.

Anticancer Activity

This compound has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, inhibiting the growth and proliferation of cancer cells. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further development in cancer therapy .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell walls and interfere with essential metabolic processes makes it a valuable candidate for developing new antibiotics and antifungal agents .

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This makes it a potential therapeutic agent for conditions such as arthritis and other inflammatory disorders .

Antioxidant Activity

The compound has been found to have strong antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cardiovascular diseases. Its antioxidant activity suggests it could be used in developing treatments to mitigate oxidative damage .

Photodynamic Therapy

The compound’s unique chemical structure allows it to be used in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. When exposed to specific wavelengths of light, the compound produces reactive oxygen species that can destroy targeted cells, making it a potential agent for PDT.

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properties

IUPAC Name

(E)-1-[5-(4-bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-N-[(4-fluorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrFN3OS/c1-29-24(31-21-13-9-19(25)10-14-21)22(23(28-29)18-5-3-2-4-6-18)15-27-30-16-17-7-11-20(26)12-8-17/h2-15H,16H2,1H3/b27-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJHZFURQWGHAB-JFLMPSFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NOCC3=CC=C(C=C3)F)SC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/OCC3=CC=C(C=C3)F)SC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-[5-(4-Bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-N-[(4-fluorophenyl)methoxy]methanimine
Reactant of Route 2
Reactant of Route 2
(E)-1-[5-(4-Bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-N-[(4-fluorophenyl)methoxy]methanimine
Reactant of Route 3
Reactant of Route 3
(E)-1-[5-(4-Bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-N-[(4-fluorophenyl)methoxy]methanimine
Reactant of Route 4
Reactant of Route 4
(E)-1-[5-(4-Bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-N-[(4-fluorophenyl)methoxy]methanimine
Reactant of Route 5
Reactant of Route 5
(E)-1-[5-(4-Bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-N-[(4-fluorophenyl)methoxy]methanimine
Reactant of Route 6
Reactant of Route 6
(E)-1-[5-(4-Bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-N-[(4-fluorophenyl)methoxy]methanimine

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